5-piperidin-4-yl-1H-pyridazin-6-one

Description

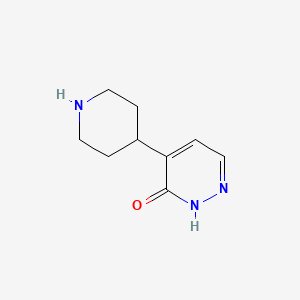

5-Piperidin-4-yl-1H-pyridazin-6-one is a heterocyclic compound featuring a pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 5-position with a piperidin-4-yl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications. The piperidine moiety enhances solubility and bioavailability, while the pyridazinone core provides a rigid scaffold for intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-piperidin-4-yl-1H-pyridazin-6-one |

InChI |

InChI=1S/C9H13N3O/c13-9-8(3-6-11-12-9)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5H2,(H,12,13) |

InChI Key |

KRDNSLFGMGZKAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=NNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-piperidin-4-yl-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with pyridazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-piperidin-4-yl-1H-pyridazin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-piperidin-4-yl-1H-pyridazin-6-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly as a dopamine receptor antagonist for the treatment of central nervous system disorders such as schizophrenia.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-piperidin-4-yl-1H-pyridazin-6-one involves its interaction with dopamine receptors in the central nervous system. The compound acts as an antagonist, binding to dopamine receptors and inhibiting their activity. This results in a reduction of dopamine-mediated signaling, which can have therapeutic effects in conditions characterized by excessive dopamine activity, such as schizophrenia .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Pyridazinone vs. Pyridinone Derivatives

- 4-Amino-6-fluoropyridin-2(1H)-one (C₅H₅FN₂O): Features a pyridinone core (one nitrogen atom) with fluorine and amino substituents.

- 5-Chloroisoxazolo[4,5-b]pyridin-3-amine (C₆H₄ClN₃O): Combines isoxazole and pyridine rings. The fused system increases planarity, enhancing stacking interactions but reducing conformational flexibility compared to pyridazinone .

Pyridazinone vs. Pyrimidinone Derivatives

- 1-(5-Ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)-4-piperidinone (C₁₂H₁₉N₃O₂): Contains a pyrimidinone core (two non-adjacent nitrogen atoms) with ethyl, methyl, and piperidinone substituents. The pyrimidinone’s electronic distribution differs significantly, favoring hydrogen-bond acceptor sites at N1 and O4, whereas pyridazinone’s adjacent nitrogens create a polarized π-system .

Substituent Effects

Piperidine vs. Morpholine Substituents

- 2-Amino-3-morpholin-4-ylpyrazine (C₈H₁₂N₄O): The morpholine group introduces an oxygen atom into the substituent, increasing polarity and hydrogen-bonding capacity. Piperidine, being purely hydrocarbon-based, offers greater lipophilicity, which may improve membrane permeability in drug design .

- 7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: These compounds (e.g., from ) share the piperidine substituent but incorporate a fused pyrido-pyrimidinone system. The extended conjugation in these analogs enhances UV absorbance and thermal stability compared to the simpler pyridazinone scaffold .

Physicochemical and Pharmacological Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.